molecular formula C10H12ClNO B14837199 2-Chloro-4-(cyclopentyloxy)pyridine

2-Chloro-4-(cyclopentyloxy)pyridine

Cat. No.: B14837199
M. Wt: 197.66 g/mol
InChI Key: LNCAAQMJELLIDT-UHFFFAOYSA-N
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Description

2-Chloro-4-(cyclopentyloxy)pyridine is a pyridine derivative characterized by a chlorine atom at the 2-position and a cyclopentyloxy group at the 4-position of the pyridine ring. This compound is of interest in medicinal and agrochemical research due to its structural versatility, which allows for modifications that enhance bioactivity.

Properties

Molecular Formula

C10H12ClNO

Molecular Weight

197.66 g/mol

IUPAC Name

2-chloro-4-cyclopentyloxypyridine

InChI

InChI=1S/C10H12ClNO/c11-10-7-9(5-6-12-10)13-8-3-1-2-4-8/h5-8H,1-4H2

InChI Key

LNCAAQMJELLIDT-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C1)OC2=CC(=NC=C2)Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-Chloro-4-(cyclopentyloxy)pyridine typically involves the reaction of 2-chloropyridine with cyclopentanol in the presence of a base. The reaction is carried out under reflux conditions to facilitate the substitution of the chlorine atom with the cyclopentyloxy group. Common bases used in this reaction include sodium hydride or potassium carbonate.

Industrial Production Methods

On an industrial scale, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and optimized reaction conditions can enhance the efficiency of the synthesis. Additionally, purification techniques such as distillation or recrystallization are employed to isolate the desired product.

Chemical Reactions Analysis

Types of Reactions

2-Chloro-4-(cyclopentyloxy)pyridine undergoes various chemical reactions, including:

    Substitution Reactions: The chlorine atom can be substituted by nucleophiles such as amines or thiols, leading to the formation of new derivatives.

    Oxidation Reactions: The compound can be oxidized to form pyridine-N-oxides.

    Reduction Reactions: Reduction of the compound can yield the corresponding pyridine derivatives.

Common Reagents and Conditions

    Substitution: Nucleophiles like sodium amide or thiourea in polar solvents.

    Oxidation: Oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

Major Products

    Substitution: Formation of amine or thiol derivatives.

    Oxidation: Formation of pyridine-N-oxides.

    Reduction: Formation of reduced pyridine derivatives.

Scientific Research Applications

2-Chloro-4-(cyclopentyloxy)pyridine has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of complex organic molecules.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored as a precursor for the development of pharmaceutical agents.

    Industry: Utilized in the production of agrochemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 2-Chloro-4-(cyclopentyloxy)pyridine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit certain enzymes involved in metabolic pathways, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific application and derivative of the compound.

Comparison with Similar Compounds

Structural and Functional Comparison with Similar Compounds

Substituent Effects on Bioactivity

Anti-TMV and Insecticidal Activity
  • Compound 112 (2-(2-Chloro-4-(trifluoromethoxy)phenyl)cyclopenta[c]pyridine) :
    This cyclopenta[c]pyridine derivative shares a chlorine substituent at the 2-position. Modifications at this position significantly enhance anti-tobacco mosaic virus (anti-TMV) activity but reduce insecticidal efficacy against Plutella xylostella compared to unmodified precursors like cerbinal. The trifluoromethoxy group at the 4-position further modulates its bioactivity .
  • 2-Chloro-4-(cyclopentyloxy)pyridine :
    While direct anti-TMV data are unavailable, the cyclopentyloxy group may influence solubility and target binding differently than the trifluoromethoxy group in Compound 112. The bulkier cyclopentyl moiety could sterically hinder interactions critical for insecticidal activity, aligning with trends observed in cyclopenta[c]pyridines .
TNF-α Inhibition
  • Pyridine Derivative 10 (2-[3-(cyclopentyloxy)-4-methoxyphenyl]-1-isoindolinone): This compound, featuring a cyclopentyloxy group at the 3-position of a phenyl ring fused to pyridine, exhibits potent TNF-α inhibition, surpassing rolipram in efficacy and safety. The cyclopentyloxy group enhances pharmacokinetic properties, suggesting that its placement in this compound could similarly optimize receptor binding .
Physicochemical Data
Compound Name Molecular Weight Melting Point (°C) Key Substituents Bioactivity
This compound ~209.67 (calc.) N/A Cl (2), cyclopentyloxy (4) Hypothesized anti-TMV/TNF-α
Compound 112 ~357.73 N/A Cl (2), trifluoromethoxy (4) Anti-TMV, moderate insecticidal
Pyridine Derivative 10 ~337.38 N/A Cyclopentyloxy (3), methoxy (4) TNF-α inhibition
2-Chloro-4-hydrazinopyridine ~145.57 N/A Cl (2), hydrazino (4) Reactive intermediate

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